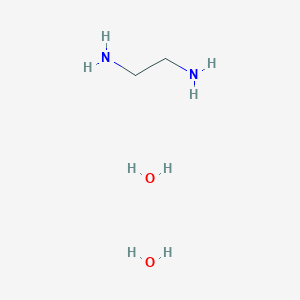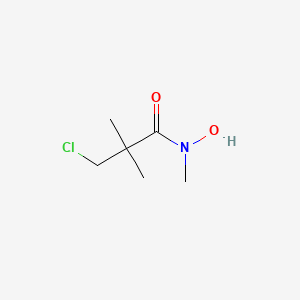
3-chloro-N-hydroxy-N,2,2-trimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-hydroxy-N,2,2-trimethylpropanamide is an organic compound with the molecular formula C6H12ClNO2 It is characterized by the presence of a chloro group, a hydroxy group, and a trimethylpropanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-hydroxy-N,2,2-trimethylpropanamide typically involves the chlorination of N-hydroxy-N,2,2-trimethylpropanamide. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-hydroxy-N,2,2-trimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The chloro group can be reduced to a hydroxy group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-chloro-N-hydroxy-N,2,2-trimethylpropanone.
Reduction: Formation of 3-hydroxy-N-hydroxy-N,2,2-trimethylpropanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-chloro-N-hydroxy-N,2,2-trimethylpropanamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-hydroxy-N,2,2-trimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-N-hydroxy-2,2-dimethylpropionamide: Similar structure but with a dimethyl group instead of a trimethyl group.
3-chloro-2-hydroxypropyltrimethylammonium chloride: Contains a quaternary ammonium group instead of an amide group.
Uniqueness
3-chloro-N-hydroxy-N,2,2-trimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trimethylpropanamide moiety differentiates it from other similar compounds, potentially leading to unique applications and properties.
Propiedades
Número CAS |
81777-77-7 |
|---|---|
Fórmula molecular |
C6H12ClNO2 |
Peso molecular |
165.62 g/mol |
Nombre IUPAC |
3-chloro-N-hydroxy-N,2,2-trimethylpropanamide |
InChI |
InChI=1S/C6H12ClNO2/c1-6(2,4-7)5(9)8(3)10/h10H,4H2,1-3H3 |
Clave InChI |
KVJBTTMAJUETGB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCl)C(=O)N(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulonosyl-(2->3)-beta-D-galactosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucosyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose](/img/structure/B14419358.png)
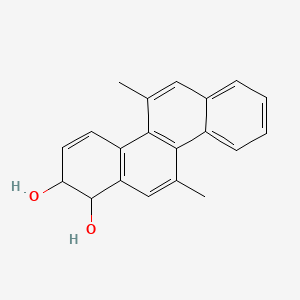

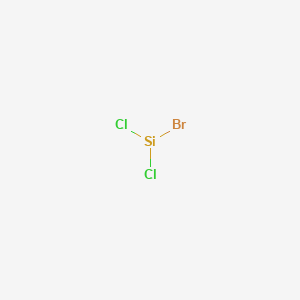
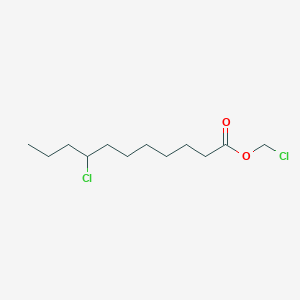
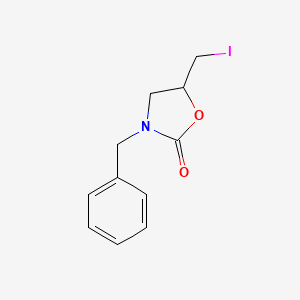
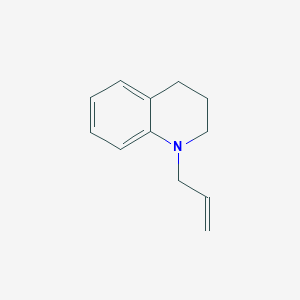
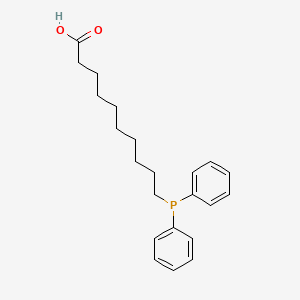

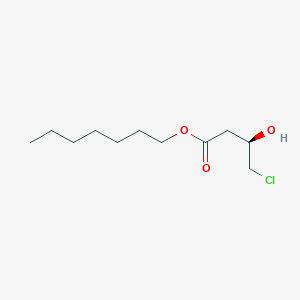
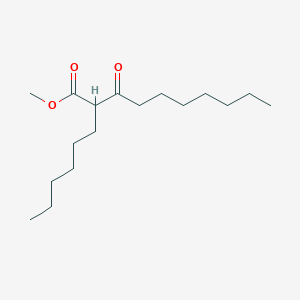
![Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]-](/img/structure/B14419428.png)
![N~4~,N~6~-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B14419429.png)
